molecular formula C16H15Br2NO2 B297068 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-bromophenyl)acetamide

2-(4-bromo-3,5-dimethylphenoxy)-N-(4-bromophenyl)acetamide

Cat. No. B297068
M. Wt: 413.1 g/mol
InChI Key: IYZVDGGMUROLAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-3,5-dimethylphenoxy)-N-(4-bromophenyl)acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential applications in various fields, including medicinal chemistry and pharmacology.

Scientific Research Applications

2-(4-bromo-3,5-dimethylphenoxy)-N-(4-bromophenyl)acetamide has been studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as a drug delivery agent. In pharmacology, this compound has been evaluated for its activity as a G protein-coupled receptor (GPCR) ligand. It has also been studied for its potential use as a tool compound for studying GPCR signaling pathways.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-bromophenyl)acetamide is not fully understood. However, it has been shown to interact with GPCRs, which are involved in a wide range of physiological processes. This compound has been shown to bind to the beta-2 adrenergic receptor and the dopamine D2 receptor, among others.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-bromophenyl)acetamide are still being studied. However, it has been shown to have an effect on cell growth and proliferation. It has also been shown to affect neurotransmitter release and signaling.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-bromophenyl)acetamide in lab experiments is its high purity and stability. This compound can be synthesized in large quantities, making it suitable for use in high-throughput screening assays. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-bromophenyl)acetamide. One direction is to further investigate its potential as a cancer treatment. Another direction is to study its activity as a GPCR ligand in more detail. Additionally, this compound could be used as a tool compound for studying GPCR signaling pathways in various physiological contexts. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-bromophenyl)acetamide involves the reaction of 4-bromo-3,5-dimethylphenol and 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to yield the final compound. This synthesis method has been optimized for high yield and purity and can be performed on a large scale.

properties

Molecular Formula

C16H15Br2NO2

Molecular Weight

413.1 g/mol

IUPAC Name

2-(4-bromo-3,5-dimethylphenoxy)-N-(4-bromophenyl)acetamide

InChI

InChI=1S/C16H15Br2NO2/c1-10-7-14(8-11(2)16(10)18)21-9-15(20)19-13-5-3-12(17)4-6-13/h3-8H,9H2,1-2H3,(H,19,20)

InChI Key

IYZVDGGMUROLAU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1Br)C)OCC(=O)NC2=CC=C(C=C2)Br

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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